N-(2-Methoxybenzyl)-1-butanamine hydrochloride
Description
N-(2-Methoxybenzyl)-1-butanamine hydrochloride is a secondary amine derivative featuring a methoxy-substituted benzyl group attached to a butanamine backbone. This compound is commercially available (Ref: 10-F359583) and is utilized in research as a building block for synthesizing bioactive molecules, particularly in medicinal chemistry and drug discovery . Its structural hallmark—the 2-methoxybenzyl group—imparts unique electronic and steric properties, influencing its reactivity, solubility, and interaction with biological targets.
Key spectral data for this compound includes a distinct fragmentation pattern in mass spectrometry (MS), producing ions at m/z = 121.0648 (C8H9O⁺) and m/z = 91.0542 (C7H7⁺), characteristic of the methoxybenzyl moiety .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPJMZOHROFQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-butanamine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 1-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-(2-Methoxybenzyl)-1-butanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl moiety and aliphatic chain are susceptible to oxidation. Common oxidizing agents convert the compound into aldehydes, ketones, or carboxylic acids.
Key Pathways
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Benzyl Oxidation : The methoxy-substituted benzyl group can oxidize to 2-methoxybenzoic acid under strong conditions (e.g., KMnO, acidic/alkaline media).
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Amine Oxidation : The primary amine may oxidize to nitro or nitroso derivatives, though this is less common due to steric hindrance from the benzyl group.
| Reagent | Conditions | Major Product | Notes |
|---|---|---|---|
| KMnO | HSO, Δ | 2-Methoxybenzoic acid | Requires prolonged heating |
| CrO | Acetone, 0°C | 2-Methoxybenzaldehyde | Limited selectivity |
Reduction Reactions
The compound can undergo further reduction, though its amine group is already saturated. Reduction typically targets intermediates formed during derivatization.
Examples
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Imine Reduction : If converted to an imine (e.g., via reaction with carbonyl compounds), subsequent reduction with NaBH yields secondary amines.
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Nitro Group Reduction : Not directly applicable but relevant for nitro analogs.
Substitution Reactions
The methoxy group and amine functionality enable nucleophilic and electrophilic substitutions.
Methoxy Group Substitution
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Demethylation : HBr or BBr cleaves the methoxy group to a hydroxyl group.
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Halogenation : Electrophilic substitution (e.g., bromination) occurs at the aromatic ring’s para position relative to the methoxy group .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr | DCM, -78°C, 2h | N-(2-Hydroxybenzyl)-1-butanamine | 70–80% |
| Br | FeBr, Δ | 5-Bromo-2-methoxybenzyl derivative | 50–60% |
Amine Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., CHI) to form quaternary ammonium salts.
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Acylation : Acetyl chloride or anhydrides yield amides.
Complex Formation and Catalysis
The amine group can act as a ligand in metal complexes. For example, coordination with transition metals like Cu(II) or Pd(II) enhances catalytic activity in cross-coupling reactions .
| Metal Salt | Application | Outcome |
|---|---|---|
| Pd(OAc) | Suzuki-Miyaura coupling | Accelerates aryl-aryl bond formation |
Comparative Reactivity with Structural Analogs
The 2-methoxy substituent’s ortho effect distinguishes this compound from meta/para isomers:
| Position | Electronic Effect | Reactivity Trend |
|---|---|---|
| 2- (ortho) | Steric hindrance | Slower electrophilic substitution |
| 3- (meta) | Resonance donation | Faster oxidation |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The methoxy group directs incoming electrophiles to the para position, but steric hindrance at the ortho position reduces reaction rates .
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Nucleophilic Reactions : The aliphatic amine participates in SN reactions, though bulkiness may favor elimination over substitution .
Scientific Research Applications
Therapeutic Applications
a. Psychoactive Properties
N-(2-Methoxybenzyl)-1-butanamine hydrochloride has been studied for its psychoactive effects. It is structurally related to other compounds known for stimulant properties, potentially influencing neurotransmitter systems in the brain. Research indicates that similar compounds can exhibit effects on dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .
b. Antidepressant Potential
The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Studies on related amines have shown promise as antidepressants due to their ability to modulate monoamine levels . Further investigation into N-(2-Methoxybenzyl)-1-butanamine hydrochloride could elucidate its efficacy in clinical settings.
Synthetic Methodologies
a. Synthesis Techniques
The synthesis of N-(2-Methoxybenzyl)-1-butanamine hydrochloride can be achieved through various chemical pathways, often involving the reaction of 2-methoxybenzyl chloride with butylamine under controlled conditions. This method allows for the production of the compound with high purity and yield .
b. Palladium-Catalyzed Reactions
Recent advancements in synthetic chemistry highlight the use of palladium-catalyzed reactions to create derivatives of similar amines efficiently. These methods leverage the reactivity of alkyl amines and can be adapted to synthesize N-(2-Methoxybenzyl)-1-butanamine hydrochloride, emphasizing the versatility of modern synthetic techniques .
Pharmacological Insights
a. Mechanism of Action
The pharmacological profile of N-(2-Methoxybenzyl)-1-butanamine hydrochloride suggests it may function as a monoamine reuptake inhibitor, similar to other psychoactive compounds. This mechanism could contribute to its potential antidepressant effects and influence its therapeutic applications .
b. Research Findings
Case studies involving structurally similar compounds indicate that modifications in the aromatic ring can significantly affect biological activity. Investigating these relationships further could lead to optimized versions of N-(2-Methoxybenzyl)-1-butanamine hydrochloride with enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of neurotransmitters by binding to their receptors, thereby influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of N-(2-Methoxybenzyl)-1-butanamine hydrochloride differ primarily in substituent groups on the benzyl ring or the amine backbone. Below is a detailed comparison based on synthetic accessibility, physicochemical properties, and spectral characteristics.
Substituent Variations on the Benzyl Group
Table 1: Key Analogs and Their Substituent Effects
Key Findings :
- Electronic Effects : The 2-methoxy group in the parent compound donates electron density via resonance, enhancing stability compared to electron-withdrawing groups like -Cl or -F. This affects reactivity in substitution or coupling reactions .
- Hydrophobicity: The 4-methyl analog exhibits higher lipophilicity (logP ~2.5) due to the nonpolar -CH₃ group, whereas the 2-methoxy derivative has moderate solubility in polar solvents .
- Spectral Differentiation :
Backbone Modifications
Table 2: Amine Backbone Variations
Key Findings :
- Reactivity : The allylamine backbone in N-(2-Methoxybenzyl)-2-propen-1-amine HCl allows for conjugate addition reactions, unlike the saturated butanamine chain .
- Chirality : Branched analogs like the methyl ester derivative exhibit stereochemical complexity, impacting biological activity and synthetic routes .
Research and Practical Considerations
- Synthetic Accessibility : The parent compound and its analogs are synthesized via reductive amination or nucleophilic substitution, with yields varying by substituent (e.g., 49–75% for benzimidazole derivatives) .
- Commercial Landscape : Pricing varies significantly; for example, the 4-methyl analog costs $284/500 mg, while the parent compound is available at negotiable rates from CymitQuimica .
Biological Activity
N-(2-Methoxybenzyl)-1-butanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
N-(2-Methoxybenzyl)-1-butanamine hydrochloride is characterized by its unique structure, which includes a methoxybenzyl group attached to a butanamine backbone. This structural configuration is significant as it influences the compound's pharmacological properties.
The biological activity of N-(2-Methoxybenzyl)-1-butanamine hydrochloride can be attributed to several mechanisms:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to antidepressant-like effects and improvements in mood disorders.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its neuroprotective effects. Antioxidants are crucial in mitigating oxidative stress, a factor implicated in various neurodegenerative diseases.
- Anti-inflammatory Effects : There is evidence indicating that N-(2-Methoxybenzyl)-1-butanamine hydrochloride may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have investigated the biological activity of N-(2-Methoxybenzyl)-1-butanamine hydrochloride:
- Antidepressant Activity : In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response, suggesting a potential therapeutic window for mood disorders.
- Neuroprotective Effects : A study examining the neuroprotective effects of N-(2-Methoxybenzyl)-1-butanamine hydrochloride demonstrated that it could reduce neuronal apoptosis induced by oxidative stress in vitro. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability.
- Anti-inflammatory Activity : In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia. This suggests its potential utility in treating neuroinflammatory conditions.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-Methoxybenzyl)-1-butanamine hydrochloride?
The compound is typically synthesized via reductive amination , where 2-methoxybenzaldehyde reacts with 1-butanamine in the presence of a reducing agent (e.g., NaBH or NaBH(OAc)) to form the secondary amine. Subsequent treatment with HCl yields the hydrochloride salt. Solvent choice (e.g., dichloroethane or methanol) and stoichiometric ratios of reagents significantly influence reaction efficiency and yield .
Q. How is the structural integrity of N-(2-Methoxybenzyl)-1-butanamine hydrochloride validated post-synthesis?
Key analytical techniques include:
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Hygroscopic properties necessitate desiccant use .
Advanced Research Questions
Q. How can researchers optimize reaction yields for N-(2-Methoxybenzyl)-1-butanamine hydrochloride?
Yield optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DCE) enhance reductive amination efficiency compared to methanol .
- Catalyst loading : Increasing NaBH(OAc) to 2.5 eq improves conversion rates but may require purification adjustments .
- Temperature control : Gradual heating (e.g., 40–60°C) minimizes side reactions like imine oligomerization .
Q. What mechanistic insights explain discrepancies in reported yields for analogous compounds?
Yield variations (e.g., 49% vs. 75% in similar syntheses) arise from:
- Steric hindrance : Bulky substituents on the benzyl group slow imine reduction .
- Byproduct formation : Competing pathways (e.g., over-reduction to tertiary amines) require quenching agents like acetic acid .
- Workup efficiency : Precipitation protocols (e.g., HCl addition vs. rotary evaporation) impact recovery rates .
Q. What in vitro biological assays are suitable for evaluating this compound’s activity?
- Receptor binding assays : Screen for interactions with serotonin (5-HT) or adrenergic receptors using radioligand displacement .
- Cell-based assays : Test cytotoxicity or differentiation effects in stem cell models (e.g., cardiomyocyte differentiation assays) .
- Dose-response studies : Use IC/EC calculations to quantify potency .
Data Interpretation and Contradictions
Q. How should researchers address conflicting spectral data in structural characterization?
- Verify solvent effects : DMSO-d vs. CDCl can shift proton signals (e.g., amine protons at δ 9.00 ppm in DMSO) .
- Compare with analogs : Cross-reference H NMR of structurally similar compounds (e.g., N-(2-methoxybenzyl)acetamide) to validate peak assignments .
Q. What strategies resolve inconsistencies in biological activity across studies?
- Purity verification : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven effects .
- Functional selectivity assays : Use G-protein vs. β-arrestin recruitment assays to differentiate signaling pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
